molecular formula C14H15Cl2FN6O B5747857 3-N-[(E)-[5-(2-fluorophenyl)furan-2-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride

3-N-[(E)-[5-(2-fluorophenyl)furan-2-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride

Cat. No.: B5747857
M. Wt: 373.2 g/mol
InChI Key: PGNGBSGUEXXHKD-JUEUMZLJSA-N
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Description

3-N-[(E)-[5-(2-fluorophenyl)furan-2-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a triazole ring, and a fluorophenyl group, making it an interesting subject for research in medicinal chemistry and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-[(E)-[5-(2-fluorophenyl)furan-2-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine typically involves multiple steps, including the formation of the furan ring, the introduction of the fluorophenyl group, and the construction of the triazole ring. Common synthetic routes may include:

    Formation of the Furan Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or other suitable methods.

    Construction of the Triazole Ring: This step may involve the cyclization of hydrazine derivatives with appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-N-[(E)-[5-(2-fluorophenyl)furan-2-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-N-[(E)-[5-(2-fluorophenyl)furan-2-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-N-[(E)-[5-(2-fluorophenyl)furan-2-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine stands out due to its unique combination of a furan ring, a triazole ring, and a fluorophenyl group. This structural uniqueness may confer specific biological activities or chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

3-N-[(E)-[5-(2-fluorophenyl)furan-2-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN6O.2ClH/c1-9-18-20-14(21(9)16)19-17-8-10-6-7-13(22-10)11-4-2-3-5-12(11)15;;/h2-8H,16H2,1H3,(H,19,20);2*1H/b17-8+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNGBSGUEXXHKD-JUEUMZLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=CC=C(O2)C3=CC=CC=C3F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=CC=C(O2)C3=CC=CC=C3F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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